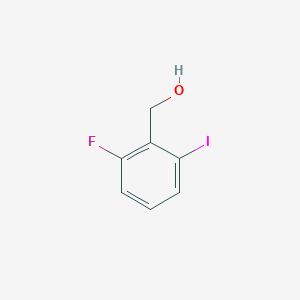

(2-Fluoro-6-iodophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-6-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLMVTDRUORFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306650 | |

| Record name | 2-Fluoro-6-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911825-94-0 | |

| Record name | 2-Fluoro-6-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911825-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-6-iodophenyl)methanol

CAS Number: 911825-94-0

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of (2-Fluoro-6-iodophenyl)methanol, a key building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, properties, applications, and handling.

Introduction and Significance

This compound, also known as 2-Fluoro-6-iodobenzyl alcohol, is a halogenated aromatic alcohol. Its structure, featuring both a fluorine and an iodine substituent ortho to a hydroxymethyl group, makes it a versatile intermediate for a variety of chemical transformations. The presence of the iodine atom allows for facile participation in cross-coupling reactions, while the fluorine atom can impart unique electronic properties and metabolic stability to target molecules. This strategic combination of functional groups has led to its increasing use in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 911825-94-0 | [1][2] |

| Molecular Formula | C₇H₆FIO | [1][2] |

| Molecular Weight | 252.02 g/mol | [2] |

| Appearance | Solid | [1] |

| Synonyms | 2-Fluoro-6-iodobenzyl alcohol | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of the corresponding aldehyde, 2-fluoro-6-iodobenzaldehyde. This transformation can be achieved using a variety of reducing agents. A general, reliable method is outlined below.

Experimental Protocol: Reduction of 2-Fluoro-6-iodobenzaldehyde

Causality of Experimental Choices:

-

Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones over other functional groups. It is also relatively inexpensive and easy to handle compared to more powerful reducing agents like lithium aluminum hydride (LAH).

-

Methanol is chosen as the solvent because it readily dissolves the aldehyde starting material and is compatible with sodium borohydride. The protic nature of methanol also aids in the quenching of the intermediate borate ester.

-

The reaction is performed at 0°C to room temperature to control the exothermic nature of the reduction and minimize potential side reactions.

Step-by-Step Methodology:

-

Reaction Setup: A round-bottom flask is charged with 2-fluoro-6-iodobenzaldehyde (1.0 eq) and methanol. The flask is equipped with a magnetic stir bar and placed in an ice bath to cool the solution to 0°C.

-

Addition of Reducing Agent: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for Suzuki-Miyaura coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron species. The hydroxymethyl group can be protected prior to the coupling reaction if necessary and deprotected in a subsequent step.

Caption: Generalized Suzuki-Miyaura coupling reaction.

Significance in Drug Discovery:

The ability to introduce diverse aryl or alkyl groups at the 6-position of the phenyl ring through Suzuki-Miyaura coupling is of significant interest in medicinal chemistry. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound by modifying this region of the molecule. The fluorine atom at the 2-position can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 6.8-7.5 ppm). The coupling patterns will be influenced by both the fluorine and iodine substituents.

-

Methylene Protons: The protons of the -CH₂OH group will appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

-

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Data:

-

Aromatic Carbons: The carbon atoms of the phenyl ring will show distinct resonances in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Methylene Carbon: The carbon of the -CH₂OH group will appear in the aliphatic region (δ 60-70 ppm).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a handle for selective chemical modifications, making it a key intermediate in the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to (2-Fluoro-6-iodophenyl)methanol: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-6-iodophenyl)methanol, also known by its synonym 2-Fluoro-6-iodobenzyl alcohol, is a pivotal halogenated building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho to a hydroxymethyl group, imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The presence of the iodo group allows for a variety of palladium-catalyzed cross-coupling reactions, while the fluoro substituent can enhance the metabolic stability and binding affinity of target molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a special focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed, field-proven protocols and mechanistic insights are presented to enable researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine and iodine into aromatic scaffolds is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can significantly influence a molecule's pKa, lipophilicity, and metabolic stability. Concurrently, the carbon-iodine bond serves as a versatile synthetic handle for the construction of carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling methodologies. This compound (IUPAC name: this compound) embodies this strategic design, offering a trifecta of reactive sites: the nucleophilic hydroxyl group, the electrophilic carbon-iodine bond, and the modulating fluoro group. This unique combination makes it a sought-after intermediate for the synthesis of high-value compounds, including potent and selective kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Fluoro-6-iodobenzyl alcohol |

| CAS Number | 911825-94-0[1] |

| Molecular Formula | C₇H₆FIO |

| Molecular Weight | 252.02 g/mol |

| Appearance | Solid |

| Storage | 4°C, protect from light |

Synthesis of this compound: A Practical Protocol

A reliable and scalable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. A common and efficient method involves the reduction of the corresponding aldehyde, 2-fluoro-6-iodobenzaldehyde.

Synthesis via Reduction of 2-Fluoro-6-iodobenzaldehyde

This method offers high yields and operational simplicity, utilizing sodium borohydride as a mild and selective reducing agent.

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials:

-

Procedure:

-

To a stirred solution of 2-fluoro-6-iodobenzaldehyde (1.0 eq) in a mixture of methanol and THF (1:1 v/v) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

-

Causality Behind Experimental Choices:

-

The use of a mixed solvent system of methanol and THF ensures the solubility of both the aldehyde and the borohydride reagent.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the reduction.

-

Quenching with a mild acidic source like NH₄Cl neutralizes the excess borohydride and the resulting borate esters.

Key Reactions and Synthetic Utility

The synthetic utility of this compound stems from its ortho-halo-fluoro-benzyl alcohol motif, enabling a diverse range of transformations. The aryl iodide is particularly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, and this compound is an excellent substrate for this reaction. This allows for the introduction of various aryl and heteroaryl moieties at the 6-position.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

-

Materials:

-

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the desired biaryl product.

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylethynyl structures. This is particularly useful for the synthesis of rigid linkers or for further elaboration of the alkyne functionality.[8][9]

Caption: Sonogashira coupling of this compound.

Experimental Protocol (General):

-

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI) (1-3 mol%)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a solution of this compound and the terminal alkyne in the chosen solvent, add the base, CuI, and the palladium catalyst under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

The 2-fluoro-6-substituted phenyl moiety is a privileged scaffold in many kinase inhibitors. This structural motif can be found in drugs targeting various kinases, including Anaplastic Lymphoma Kinase (ALK). The synthesis of the core of Crizotinib, a potent ALK and c-Met inhibitor, highlights the importance of precursors like this compound. While the direct precursor to Crizotinib is a related chiral alcohol, this compound serves as a key starting point for the synthesis of a variety of analogous kinase inhibitors.

A common synthetic strategy involves the etherification of the hydroxyl group of this compound, followed by a Suzuki or other cross-coupling reaction to introduce the remainder of the pharmacophore.

Spectroscopic Data

Accurate spectroscopic data is essential for the characterization of this compound. Below are the expected ¹H and ¹³C NMR chemical shifts.

Table 2: Predicted NMR Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| Chemical Shift (ppm) | Multiplicity |

| ~7.50 | dd |

| ~7.20 | t |

| ~7.05 | t |

| ~4.80 | s |

| ~2.00 | br s |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy. Actual chemical shifts and coupling constants may vary.[10][11][12][13]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique electronic and steric properties, combined with its amenability to a wide range of chemical transformations, make it an ideal starting material for the construction of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate, paving the way for the discovery of novel therapeutics.

References

- 1. This compound | 911825-94-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. studylib.net [studylib.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

(2-Fluoro-6-iodophenyl)methanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (2-Fluoro-6-iodophenyl)methanol

Introduction: The Significance of Halogenated Benzyl Alcohols

Substituted benzyl alcohols are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of halogen atoms, such as fluorine and iodine, on the phenyl ring imparts unique physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the iodo group serves as a versatile synthetic handle for further functionalization, most notably in cross-coupling reactions.

This compound is a prime example of such a scaffold. Its structure is of significant interest to researchers in drug development and medicinal chemistry, where it can serve as a key intermediate for novel therapeutic agents.[1] This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical methodologies required to verify its structure and purity, framed from the perspective of practical application and mechanistic understanding.

Part 1: Synthesis of this compound

The most direct and efficient pathway to synthesize this compound is through the selective reduction of its corresponding aldehyde, 2-fluoro-6-iodobenzaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.

Causality of Method Selection

The chosen method is the reduction of 2-fluoro-6-iodobenzaldehyde using sodium borohydride (NaBH₄). This reagent is selected for several key reasons:

-

Chemoselectivity: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones.[2][3] Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), it will not reduce other potentially present functional groups, ensuring a clean conversion.

-

Operational Simplicity and Safety: NaBH₄ is stable in protic solvents like methanol and ethanol and does not react violently with atmospheric moisture, making the reaction setup and workup significantly safer and more straightforward than with LiAlH₄.[2]

-

High Yield: This reduction is typically high-yielding, providing an efficient route to the desired alcohol.

The starting material, 2-fluoro-6-iodobenzaldehyde, is a commercially available compound, making this synthetic route accessible.[4][5][6]

Experimental Protocol: Reduction of 2-Fluoro-6-iodobenzaldehyde

Materials:

-

2-Fluoro-6-iodobenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-iodobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition prevents excessive heat generation and foaming.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. This will be followed by the slow addition of 1 M HCl to neutralize the solution and decompose the borate esters.

-

Extraction: Remove the methanol from the reaction mixture under reduced pressure. Add ethyl acetate to the remaining aqueous layer and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product as a solid.[7]

Synthesis Workflow Diagram

References

Spectroscopic Data for (2-Fluoro-6-iodophenyl)methanol: A Comprehensive Guide for Researchers

An In-depth Technical Guide

Introduction

(2-Fluoro-6-iodophenyl)methanol (CAS No: 911825-94-0) is a halogenated benzyl alcohol derivative that serves as a valuable and versatile building block in organic synthesis.[1][2] Its unique 1,2,3-trisubstituted aromatic ring, featuring sterically demanding and electronically distinct fluorine and iodine atoms ortho to the hydroxymethyl group, makes it a key intermediate for creating complex molecular architectures. Professionals in drug development and materials science utilize such compounds to introduce specific steric and electronic properties, modulate lipophilicity, and provide vectors for further chemical modification (e.g., cross-coupling reactions at the C-I bond).

Given its role as a precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount. Spectroscopic analysis provides the definitive fingerprint for molecular identity and quality control. This guide offers a detailed examination of the expected spectroscopic data for this compound across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the spectral features and providing standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. Key structural features to consider are:

-

Hydroxyl Group (-OH): Will produce a characteristic broad stretch in the IR and a labile proton signal in ¹H NMR.

-

Methylene Bridge (-CH₂OH): Gives rise to distinct aliphatic proton and carbon signals in NMR and C-H/C-O vibrations in IR.

-

Aromatic Ring: The three non-equivalent aromatic protons will create a complex splitting pattern in ¹H NMR. The six unique aromatic carbons will be distinguishable in ¹³C NMR, with their chemical shifts heavily influenced by the attached F, I, and CH₂OH groups.

-

Halogen Substituents (F, I): The highly electronegative fluorine will cause significant downfield shifts and characteristic C-F coupling in ¹³C NMR. The large, polarizable iodine atom will cause a notable upfield shift (the "heavy atom effect") on the carbon to which it is attached.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent and internal standard is critical. Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak for reference. Tetramethylsilane (TMS) is added as the internal standard (0 ppm) because it is chemically inert, volatile, and its protons are shielded, ensuring its signal does not overlap with most analyte signals. For hydroxyl protons, which can undergo rapid exchange, a D₂O shake experiment is the definitive method for peak assignment; the -OH peak disappears upon exchange with deuterium.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire several hundred to a few thousand scans using a proton-decoupled pulse program to enhance signal-to-noise and simplify the spectrum to singlets (except for C-F coupling).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ peak at 77.16 ppm.[3]

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | d, t, or m | 1H | Ar-H (C3-H) | This proton is ortho to the iodine atom and is expected to be the most downfield of the aromatic protons. |

| ~ 7.15 | t or m | 1H | Ar-H (C4-H) | This proton is para to the fluorine and meta to the iodine, experiencing complex coupling from its neighbors. |

| ~ 6.95 | d, t, or m | 1H | Ar-H (C5-H) | This proton is ortho to the fluorine atom, and its signal will likely show coupling to both the adjacent proton and the fluorine atom. |

| ~ 4.80 | s | 2H | -CH₂ OH | The methylene protons are adjacent to the electron-withdrawing aromatic ring and the oxygen atom, shifting them downfield. They are expected to be a singlet as coupling to the -OH proton is often not observed in CDCl₃. |

| ~ 2.0 (variable) | br s | 1H | -CH₂OH | The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and sample purity. This peak will disappear upon D₂O exchange. |

Predicted ¹³C NMR Spectral Analysis (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display seven signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Assignment | Rationale |

| ~ 162.0 | d, ¹J(C-F) ≈ 250 Hz | C 2-F | The carbon directly bonded to fluorine is significantly deshielded and exhibits a large one-bond coupling constant. |

| ~ 141.0 | d, ²J(C-F) ≈ 15 Hz | C 1-CH₂OH | This ipso-carbon is adjacent to the fluorine and shows a smaller two-bond coupling. |

| ~ 131.0 | s | C 4 | Aromatic CH carbon. |

| ~ 129.5 | d, ³J(C-F) ≈ 5 Hz | C 5 | Aromatic CH carbon, showing three-bond coupling to fluorine. |

| ~ 125.0 | s | C 3 | Aromatic CH carbon. |

| ~ 95.0 | d, ³J(C-F) ≈ 3 Hz | C 6-I | The "heavy atom effect" of iodine shields this carbon, shifting it significantly upfield. |

| ~ 61.0 | s | -C H₂OH | Aliphatic carbon attached to the hydroxyl group. |

Diagram 1. Correlation of molecular structure to predicted NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern Fourier Transform Infrared (FTIR) spectroscopy with an ATR accessory is a rapid and reliable method requiring minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample, typically over a range of 4000–600 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectrum Analysis: Key Vibrational Modes

The IR spectrum provides a clear fingerprint confirming the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch | Hydroxyl group (-OH)[4] |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H (-CH₂)[5] |

| 1600 - 1450 | Medium-Weak | C=C stretch | Aromatic ring breathing modes[4] |

| 1300 - 1200 | Strong | C-F stretch | Aryl-Fluorine bond |

| 1250 - 1000 | Strong | C-O stretch | Primary alcohol (-CH₂-OH) |

| 900 - 675 | Strong | C-H bend (out-of-plane) | Aromatic substitution pattern fingerprint |

Diagram 2. A generalized workflow for the spectroscopic analysis of the title compound.

Mass Spectrometry (MS)

MS is a destructive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like alcohols, often yielding a prominent molecular ion or protonated molecule.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent mixture like methanol/water. A small amount of formic acid is often added to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

-

Analysis: Analyze the ions in a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire data in positive ion mode to observe protonated molecules. High-resolution MS (e.g., FT-ICR or Orbitrap) can provide an exact mass to confirm the elemental formula.[6]

Mass Spectrum Analysis

-

Molecular Ion Peak: The monoisotopic mass of C₇H₆FIO is 251.9447 Da.[7][8] In ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 252.9520 . Adducts with sodium [M+Na]⁺ at m/z 274.9340 may also be observed.[7]

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A key fragmentation is the loss of water, a common pathway for alcohols, resulting in a fragment ion [M+H-H₂O]⁺ at m/z 234.9419 . This corresponds to the formation of the 2-fluoro-6-iodobenzyl cation. Further fragmentation is less common under soft ESI conditions but could involve the loss of the iodine radical.

Diagram 3. Primary fragmentation pathway expected in positive-mode ESI-MS.

Integrated Analysis and Conclusion: A Self-Validating System

The true power of spectroscopy lies in the integration of multiple techniques. The data from NMR, IR, and MS are complementary and together create a self-validating system for structural confirmation.

-

MS confirms the molecular weight (252.03 g/mol ) and elemental formula (C₇H₆FIO).

-

IR confirms the presence of key functional groups: an alcohol (-OH stretch at ~3350 cm⁻¹) and an aromatic ring (C=C stretches at ~1500 cm⁻¹).

-

¹³C NMR confirms the carbon count (7 distinct signals) and the specific connectivity, most notably the C-F bond (large ¹J coupling) and the heavily shielded C-I bond.

-

¹H NMR confirms the proton count, the presence of the -CH₂OH group, and the substitution pattern on the aromatic ring through the integration and complex splitting patterns of the aromatic protons.

This comprehensive spectroscopic profile serves as an essential reference for any researcher synthesizing or utilizing this compound. It provides the necessary data for identity confirmation, quality control, and reaction monitoring, ensuring the integrity and reproducibility of scientific research and development efforts.

References

- 1. 2-Fluoro-6-iodobenzyl alcohol - CAS:911825-94-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. parchem.com [parchem.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. bg.copernicus.org [bg.copernicus.org]

- 7. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [wap.guidechem.com]

NMR and mass spectrometry of (2-Fluoro-6-iodophenyl)methanol

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry of (2-Fluoro-6-iodophenyl)methanol

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic compound whose structural complexity presents a compelling case study for modern analytical techniques. As a substituted benzyl alcohol, it serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials where precise atomic arrangement dictates function. The presence of three distinct substituents on the phenyl ring—a fluorine atom, an iodine atom, and a hydroxymethyl group—provides multiple active sites for chemical modification. However, this same complexity demands a rigorous and multi-faceted approach to structural verification.

This guide provides an in-depth exploration of the two cornerstone techniques for the unambiguous characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond procedural outlines to discuss the causal logic behind experimental design, data interpretation, and how these orthogonal methods provide a self-validating system for structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the analysis of similarly complex small molecules.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F in this case—we can map the molecular framework, deduce connectivity, and gain insight into the electronic environment of each atom. For this compound, a multi-nuclear approach is not just beneficial; it is essential for complete characterization.

Theoretical Framework: Predicting the Spectral Signatures

Before stepping into the laboratory, a scientist must anticipate the expected spectral output. This predictive exercise is grounded in the fundamental principles of chemical shifts and spin-spin coupling, which are exquisitely sensitive to the molecule's electronic structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to reveal signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the hydroxyl (OH) proton. The aromatic region (typically 6.5-8.0 ppm) will be the most complex, featuring three protons whose signals will be split by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. The benzylic CH₂ protons will likely appear as a singlet or a finely split multiplet due to long-range coupling with the ortho-fluorine. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent; a D₂O exchange experiment can be used to confirm its identity by causing the signal to disappear.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon directly bonded to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons will show smaller, multi-bond couplings to fluorine (nJCF). The iodine-bearing carbon (C6) is expected to be significantly downfield due to the heavy atom effect. The benzylic carbon (CH₂) will appear in the typical 60-70 ppm range.

-

¹⁹F NMR Spectroscopy : As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive for NMR analysis.[1][2] The spectrum for this molecule will be relatively simple, containing a single resonance for the fluorine atom. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H3, H4, H5). The chemical shift will be indicative of a fluorine atom on an aromatic ring.[3]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol outlines a robust method for analyzing this compound.

A. Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a primary choice for its versatility. For compounds with poor solubility or to observe labile protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Concentration : Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically added by the manufacturer to the deuterated solvent and is used to reference the ¹H and ¹³C spectra to 0.00 ppm. For ¹⁹F NMR, an external or internal standard like CFCl₃ may be used, though modern spectrometers can reference the spectrum internally.

B. Spectrometer Setup and Data Acquisition

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

Tuning and Matching : Ensure the probe is properly tuned to the frequencies of ¹H, ¹³C, and ¹⁹F to maximize signal sensitivity.

-

Shimming : Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters :

-

¹H NMR : Acquire with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire with proton decoupling to simplify the spectrum to singlets (unless coupling information is desired). Use a wider spectral width (~220 ppm), a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

¹⁹F NMR : Acquire with proton decoupling off to observe H-F couplings. The spectral width should be wide enough to encompass the expected chemical shift range for aryl fluorides (~50 ppm).[1] ¹⁹F NMR is a sensitive nucleus, so fewer scans are typically required compared to ¹³C.

-

Diagram: General NMR Analysis Workflow

Caption: Workflow for comprehensive NMR analysis.

Data Interpretation: Assembling the Structural Puzzle

The synergy between ¹H, ¹³C, and ¹⁹F NMR data is critical for unambiguous assignment.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Signal Description | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| ¹H | Aromatic (H3) | ~7.0-7.2 | ³JHH ≈ 7-8; ⁴JHF ≈ 5-7 |

| Aromatic (H4) | ~6.8-7.0 | ³JHH ≈ 7-8; ⁵JHF ≈ 1-2 | |

| Aromatic (H5) | ~7.5-7.7 | ³JHH ≈ 7-8; ³JHF ≈ 8-10 | |

| Benzylic (CH₂) | ~4.7 | ⁴JHF ≈ 1-3 (possible) | |

| Hydroxyl (OH) | Variable (e.g., 1.5-4.0) | Broad, may couple to CH₂ | |

| ¹³C | C1 (C-CH₂OH) | ~138-142 | ³JCF ≈ 2-4 |

| C2 (C-F) | ~160-164 | ¹JCF ≈ 240-250 | |

| C3 | ~115-120 | ²JCF ≈ 20-25 | |

| C4 | ~130-135 | ³JCF ≈ 5-8 | |

| C5 | ~128-132 | ⁴JCF ≈ 2-4 | |

| C6 (C-I) | ~95-100 | ²JCF ≈ 15-20 | |

| CH₂OH | ~60-65 | ²JCF ≈ 4-6 | |

| ¹⁹F | Ar-F | ~ -110 to -120 | ³JFH5 ≈ 8-10; ⁴JFH3 ≈ 5-7 |

Note: Predicted values are estimates based on substituent effects in related halobenzenes and benzyl alcohols. Actual values may vary based on solvent and experimental conditions.[4][5]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides complementary information by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. This data reveals the molecular weight and offers clues to the molecule's structure through characteristic fragmentation patterns. Electron Ionization (EI) is a common, high-energy technique that generates numerous fragments, creating a molecular fingerprint.

Theoretical Framework: Predicting Fragmentation Pathways

The molecular weight of this compound (C₇H₆FIO) is 251.94 g/mol . Under EI-MS, we expect to see a molecular ion peak (M⁺•) at m/z ≈ 252. The fragmentation is dictated by the weakest bonds and the stability of the resulting ions. The C-I bond is relatively weak, and the benzylic position is prone to cleavage.

Key expected fragmentation pathways include:

-

Loss of a hydrogen radical : Cleavage of a C-H bond from the benzylic methylene group to form a stable oxonium ion [M-H]⁺ at m/z 251.

-

Loss of an iodine radical : Cleavage of the weak C-I bond is a highly probable event, leading to the [M-I]⁺ ion at m/z 125.[6]

-

Formation of an iodine cation : Alpha-cleavage can also produce an iodine cation [I]⁺ at m/z 127.[6]

-

Loss of the hydroxymethyl group : Benzylic cleavage can result in the loss of a •CH₂OH radical, forming the 2-fluoro-6-iodophenyl cation at m/z 221.

-

Loss of water : Dehydration can lead to the [M-H₂O]⁺• ion at m/z 234.

Experimental Protocol: GC-MS for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, as it separates the analyte from any impurities before it enters the mass spectrometer.

-

Sample Preparation : Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Parameters :

-

Injector : Use a split/splitless injector at a temperature of ~250 °C.

-

Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program : Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at the standard energy of 70 eV.

-

Mass Range : Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 300) to capture all relevant fragments.

-

Source Temperature : Typically set around 230 °C.

-

Data Interpretation: Decoding the Mass Spectrum

The resulting mass spectrum is a histogram of ion abundance versus m/z. The most intense peak is the "base peak," and all other intensities are reported relative to it.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Formula | Pathway |

| 252 | Molecular Ion [M]⁺• | [C₇H₆FIO]⁺• | Ionization |

| 251 | [M-H]⁺ | [C₇H₅FIO]⁺ | Loss of H• from CH₂ |

| 234 | [M-H₂O]⁺• | [C₇H₄FI]⁺• | Loss of H₂O |

| 221 | [M-CH₂OH]⁺ | [C₆H₃FI]⁺ | Loss of •CH₂OH |

| 127 | Iodine Cation [I]⁺ | [I]⁺ | Alpha-cleavage |

| 125 | [M-I]⁺ | [C₇H₆FO]⁺ | Loss of I• |

Diagram: Proposed EI-MS Fragmentation Pathway

Caption: Key fragmentation pathways in EI-MS.

Conclusion: A Self-Validating Analytical Strategy

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. NMR spectroscopy, with its ¹H, ¹³C, and ¹⁹F components, provides an intricate and definitive map of the molecular architecture, confirming the precise placement of each atom and substituent. Mass spectrometry complements this by validating the elemental composition through the molecular ion and corroborating the structure via predictable fragmentation patterns. The data from one technique serves to confirm the hypotheses drawn from the other, creating a self-validating loop that leads to an unambiguous structural assignment. This rigorous methodology is the bedrock of chemical analysis in research and industry, ensuring the identity, purity, and quality of critical chemical entities.

References

The Strategic Utility of (2-Fluoro-6-iodophenyl)methanol in Modern Drug Discovery: An In-depth Technical Guide

Introduction: The Imperative of Fluorine in Medicinal Chemistry and the Role of (2-Fluoro-6-iodophenyl)methanol

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] This modulation of properties is a powerful tool for medicinal chemists to overcome challenges in absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates.

Among the diverse array of fluorinated building blocks, this compound emerges as a particularly versatile and valuable reagent. Its structure, featuring a fluoro and an iodo substituent ortho to a hydroxymethyl group on a benzene ring, offers a trifecta of functionalities for synthetic chemists. The fluorine atom imparts the desirable electronic effects, the iodine atom serves as a versatile handle for cross-coupling reactions, and the methanol group provides a point for further derivatization or can act as a key interacting moiety in a final bioactive compound. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its strategic application in the synthesis of complex molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization.

Physical Properties

| Property | Value | Reference |

| CAS Number | 911825-94-0 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆FIO | --INVALID-LINK-- |

| Molecular Weight | 252.02 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow solid | --INVALID-LINK-- |

| Boiling Point | 280.8 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.9 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point | 123.6 ± 23.2 °C | --INVALID-LINK-- |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A triplet for the aromatic proton between the fluoro and iodo groups.

-

A doublet of doublets for the other two aromatic protons.

-

A singlet or a broad singlet for the hydroxyl proton of the methanol group. The chemical shift of this proton can vary depending on the solvent and concentration.

-

A singlet for the two protons of the methylene (-CH₂-) group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key features for this compound include:

-

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and iodine atoms. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

-

A signal for the methylene carbon of the methanol group.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. For this compound, characteristic absorption bands are expected for:

-

O-H stretching of the alcohol group, typically a broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretching of the aromatic and methylene groups.

-

C-O stretching of the primary alcohol.

-

C-F and C-I stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 252.

-

Fragmentation Pattern: Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or a water molecule (M-18). Alpha-cleavage between the aromatic ring and the hydroxymethyl group can also occur.[2][3]

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and handling considerations. A common synthetic route involves the reduction of the corresponding aldehyde or carboxylic acid.

Illustrative Synthetic Protocol: Reduction of 2-Fluoro-6-iodobenzaldehyde

This protocol is provided as a general guideline and should be adapted and optimized based on laboratory conditions and scale.

dot

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-fluoro-6-iodobenzaldehyde (1.0 eq) in methanol in a round-bottom flask, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise at 0 °C with stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate.[4]

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent for aldehydes, making it ideal for this transformation without affecting the aryl halides.

-

Solvent: Methanol is a common solvent for borohydride reductions as it is polar and protic, facilitating the reaction.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the borohydride and the solvent/aldehyde.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting material and byproducts.[5]

Key Applications in Synthesis: A Gateway to Novel Molecular Architectures

The true power of this compound lies in its ability to serve as a versatile scaffold for the construction of complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The iodine atom provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals.[6][7] this compound can be readily coupled with a variety of boronic acids or esters to introduce a new aryl or heteroaryl group.

dot

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in a suitable degassed solvent (e.g., toluene, dioxane, or a mixture with water).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Expert Insights:

-

The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for each specific substrate combination.[8][9]

-

The presence of the ortho-fluoro substituent can influence the dihedral angle of the resulting biaryl system, which can be a crucial factor in modulating the biological activity of the final compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynylarenes.[10][11] These motifs are valuable in medicinal chemistry and materials science.

dot

Caption: General scheme of a Sonogashira coupling reaction.

General Protocol for Sonogashira Coupling:

-

Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate. Purify the residue by column chromatography.[11]

Trustworthiness of the Protocols:

The provided protocols are based on well-established and widely utilized synthetic methodologies in organic chemistry. The success of these reactions is contingent upon the use of high-quality reagents, proper inert atmosphere techniques, and careful monitoring of the reaction progress. It is always recommended to perform a small-scale trial to optimize conditions before scaling up.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to rapidly and efficiently generate libraries of novel, fluorinated compounds. Its unique combination of a fluorine atom for modulating physicochemical properties, an iodine atom for versatile cross-coupling reactions, and a hydroxymethyl group for further functionalization makes it an invaluable building block in the quest for new and improved therapeutics. By understanding its properties, synthesis, and reactivity, researchers can fully harness the potential of this powerful reagent to accelerate their drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Strategic Role of (2-Fluoro-6-iodophenyl)methanol in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the intricate landscape of drug discovery, the design and synthesis of novel molecular entities with enhanced pharmacological profiles is paramount. Halogenated organic compounds, in particular, have emerged as indispensable tools for medicinal chemists, offering a means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This technical guide delves into the multifaceted role of (2-Fluoro-6-iodophenyl)methanol, a strategically substituted aromatic building block. We will explore its synthesis, unique reactivity, and its burgeoning applications as a key intermediate in the construction of complex bioactive molecules. The strategic placement of the fluoro, iodo, and methanol functionalities provides a versatile platform for a variety of chemical transformations, including oxidation and cross-coupling reactions, making it a valuable scaffold in the medicinal chemist's arsenal.

Introduction: The Strategic Advantage of Ortho-Halogenated Benzyl Alcohols

The benzyl alcohol motif is a common feature in a multitude of pharmaceutical agents.[1] The strategic incorporation of halogen atoms, particularly fluorine and iodine, onto the phenyl ring can profoundly influence a molecule's properties. Fluorine, the most electronegative element, can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation.[3] Conversely, the carbon-iodine bond is the most labile among the halogens, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[3]

This compound presents a unique trifecta of functionalities:

-

The Benzylic Alcohol: This group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further functionalization, such as in the formation of amides, esters, or heterocycles.[4][5]

-

The Ortho-Fluoro Substituent: The strong electron-withdrawing nature of fluorine can modulate the pKa of adjacent functional groups and influence the conformation of the molecule, which can be critical for target engagement.[6]

-

The Ortho-Iodo Substituent: The iodine atom serves as a versatile anchor for the introduction of a wide array of molecular fragments via cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[7][8]

This strategic arrangement of functional groups makes this compound a highly valuable and versatile building block for the synthesis of complex, biologically active molecules.

Synthesis of this compound and its Derivatives

The efficient synthesis of this compound is crucial for its widespread application. While a direct, high-yield synthesis from commercially available starting materials is ideal, multi-step routes are often necessary to achieve the desired substitution pattern.

Illustrative Synthetic Approach

A plausible synthetic route can be envisioned starting from a more readily available substituted aniline. The following protocol is a general representation and may require optimization for specific applications.

Experimental Protocol: Synthesis of this compound

-

Diazotization and Iodination of 2-Fluoro-6-nitroaniline:

-

Dissolve 2-fluoro-6-nitroaniline in an aqueous solution of a strong acid (e.g., H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the diazonium salt solution to the KI solution. A dark precipitate of 1-fluoro-2-iodo-3-nitrobenzene should form.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Reduction of the Nitro Group:

-

Dissolve the 1-fluoro-2-iodo-3-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC), neutralize the reaction mixture and extract the product, 2-fluoro-6-iodoaniline, with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Conversion to the Benzyl Alcohol:

-

The conversion of the aniline to the benzyl alcohol can be achieved through a Sandmeyer-type reaction followed by reduction.

-

Diazotize the 2-fluoro-6-iodoaniline as described in step 1.

-

Quench the diazonium salt with a solution of formaldehyde, followed by reduction of the resulting aldehyde with a mild reducing agent like sodium borohydride (NaBH₄) to yield this compound.

-

Oxidation to 2-Fluoro-6-iodobenzaldehyde

The corresponding aldehyde is a key intermediate for many subsequent reactions. The selective oxidation of the primary alcohol can be achieved under mild conditions to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: TEMPO-mediated Oxidation

-

Dissolve this compound in a suitable organic solvent, such as dichloromethane (DCM).[9]

-

Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a co-oxidant, such as sodium hypochlorite (NaOCl) in a biphasic system with water, or using iodosobenzene diacetate (IBD).[9][10]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium thiosulfate, brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude 2-fluoro-6-iodobenzaldehyde, which can be purified by column chromatography.

Key Chemical Transformations and Applications in Medicinal Chemistry

The true utility of this compound lies in its ability to serve as a scaffold for the introduction of molecular diversity. The ortho-iodo group is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, enabling the formation of biaryl structures.[7][11] The iodine atom of the (2-Fluoro-6-iodophenyl) scaffold is an excellent substrate for this reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound or its aldehyde derivative, a boronic acid or boronate ester (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[12]

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Representative Boronic Acids for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Potential Substructure Introduced | Therapeutic Area of Interest |

| Pyridine-3-boronic acid | Pyridyl moiety | CNS disorders, Oncology |

| 4-(Methoxycarbonyl)phenylboronic acid | Phenyl ester | Anti-inflammatory, Antiviral |

| Thiophene-2-boronic acid | Thienyl group | Antibacterial, Antifungal |

| Cyclopropylboronic acid | Cyclopropyl group | Metabolic diseases, Oncology |

Sonogashira Cross-Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to substituted alkynes which are valuable precursors for a variety of heterocyclic systems.[8][13]

Experimental Protocol: Sonogashira Coupling

-

To a reaction vessel, add the (2-Fluoro-6-iodophenyl) derivative, a terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).[8]

-

Add a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Degas the mixture with an inert gas.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up the reaction by filtering off the amine salt, diluting with water, and extracting with an organic solvent.

-

Purify the product by column chromatography.

Diagram 1: Key Transformations of this compound

Caption: Key synthetic transformations of this compound.

Case Study: A Scaffold for Kinase Inhibitors

While direct incorporation of the this compound moiety in an approved drug is not yet prominent, a closely related isomer, 2-fluoro-4-iodoaniline, is a key building block in the synthesis of the MEK inhibitor, Trametinib.[14][15][16] The synthetic strategies employed in the synthesis of Trametinib highlight the utility of the fluoro-iodo-phenyl scaffold. The iodine atom serves as a handle for a crucial coupling reaction to construct the core of the molecule. This underscores the potential of this compound as a starting point for the development of novel kinase inhibitors and other targeted therapies.

Diagram 2: Conceptual Workflow for Drug Discovery

Caption: Conceptual workflow for utilizing the title compound in drug discovery.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful platform for the synthesis of novel and complex molecular architectures. The orthogonal reactivity of its three key functional groups—the benzylic alcohol, the ortho-fluoro substituent, and the ortho-iodo substituent—allows for a high degree of synthetic flexibility. Through well-established transformations such as oxidation and palladium-catalyzed cross-coupling reactions, a diverse array of derivatives can be readily accessed. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound in the drug discovery process cannot be overstated.

References

- 1. soci.org [soci.org]

- 2. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 3. 2-Iodo-3-(trifluoromethyl)benzyl alcohol | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Pd-free, Sonogashira cross-coupling reaction. An update [ouci.dntb.gov.ua]

- 14. benchchem.com [benchchem.com]

- 15. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 16. API SYNTHESIS INTERNATIONAL: TRAMETINIB [apisynthesisint.blogspot.com]

Methodological & Application

Synthesis of High-Value Derivatives from (2-Fluoro-6-iodophenyl)methanol: A Strategic Guide

An Application Note and Detailed Protocol for Researchers

Introduction

(2-Fluoro-6-iodophenyl)methanol is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique architecture, featuring a nucleophilic benzylic alcohol, a reactive aryl iodide, and an electron-withdrawing ortho-fluoro group, offers a versatile platform for constructing complex molecular scaffolds. The strategic positioning of these groups allows for a sequence of selective transformations, making it an ideal starting material for generating diverse libraries of novel compounds.

The aryl iodide is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional control. The benzylic alcohol can be readily oxidized to the corresponding aldehyde for subsequent modifications or functionalized directly. The ortho-fluoro substituent provides steric and electronic modulation, which can be exploited to fine-tune the physicochemical and pharmacological properties of the final derivatives, such as metabolic stability and binding affinity.

This guide provides a detailed exploration of key synthetic pathways originating from this compound. It combines field-proven insights with step-by-step protocols to empower researchers to harness the full synthetic potential of this valuable intermediate.

Part 1: Oxidation to (2-Fluoro-6-iodophenyl)benzaldehyde

The transformation of the benzylic alcohol to an aldehyde is a pivotal first step, as the resulting carbonyl group opens up a vast landscape of subsequent chemical reactions, including reductive aminations, Wittig reactions, and condensations. The choice of oxidant is critical to ensure high yields while preventing over-oxidation to the carboxylic acid or unwanted side reactions. A Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its mild conditions and high efficiency.

Causality Behind Experimental Choices

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a significant advantage over chromium-based oxidants by being non-toxic and operating under neutral, room-temperature conditions. This mildness is crucial for preserving the sensitive C-I and C-F bonds in the substrate.

-

Dichloromethane (DCM): DCM is an ideal solvent as it is relatively inert and effectively solubilizes both the starting alcohol and the DMP reagent. Its low boiling point simplifies product isolation.

-

Sodium Bicarbonate (NaHCO₃) Quench: The reaction produces acetic acid as a byproduct. A saturated solution of NaHCO₃ is used during the workup to neutralize this acid, preventing potential acid-catalyzed side reactions.

Experimental Protocol: DMP Oxidation

A detailed, step-by-step methodology for the oxidation is provided below.

| Reagent | MW | Equivalents | Amount | Volume |

| This compound | 252.02 g/mol | 1.0 | 2.52 g | - |

| Dess-Martin Periodinane | 424.14 g/mol | 1.2 | 5.09 g | - |

| Dichloromethane (DCM) | - | - | - | 100 mL |

| Sodium Bicarbonate (sat. aq.) | - | - | - | 50 mL |

| Sodium Thiosulfate (10% aq.) | - | - | - | 50 mL |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.52 g, 10.0 mmol).

-

Dissolve the starting material in 100 mL of dichloromethane (DCM).

-

Slowly add Dess-Martin periodinane (5.09 g, 12.0 mmol) to the solution in portions over 10 minutes. The reaction is mildly exothermic.

-

Stir the resulting suspension at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of NaHCO₃ followed by 50 mL of a 10% aqueous solution of sodium thiosulfate to reduce excess DMP.

-

Stir vigorously for 15 minutes until the solid dissolves and the layers become clear.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (25 mL each).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-